1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene CAS number
1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene CAS number
An In-Depth Technical Guide to 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene. As this compound is not widely cataloged and appears to be a novel or specialized chemical intermediate, this document synthesizes information from foundational organic chemistry principles and data from structurally analogous compounds. We will explore its predicted physicochemical properties, propose a logical and detailed synthetic pathway, discuss its expected reactivity, and outline robust protocols for its characterization and safe handling. This guide is intended for researchers, scientists, and professionals in drug development and materials science who may be interested in the synthesis and application of novel substituted nitroaromatic compounds.
Introduction and Chemical Identity
1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene is a substituted aromatic compound. As of the latest database searches, a specific CAS (Chemical Abstracts Service) Registry Number for this compound has not been identified, suggesting it is not a commercially available stock chemical and may represent a novel molecular entity.
The structure consists of a benzene ring functionalized with three substituents:
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A chloro group at position 1.
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A nitro group at position 3.
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An isopropyl-sulfanyl (thioether) group at position 2.
The interplay of these functional groups—the electron-withdrawing nature of the nitro and chloro groups and the electron-donating (via resonance) and bulky nature of the isopropyl-sulfanyl group—defines the molecule's unique chemical properties and reactivity. Such polysubstituted aromatic rings are valuable scaffolds in medicinal chemistry and the synthesis of complex organic materials.[1][2]
Predicted Physicochemical Properties
The exact physical properties of 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene would need to be determined empirically. However, we can predict its properties based on its constituent parts and data from similar molecules like 1-chloro-3-nitrobenzene.[3][4][5]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C9H10ClNO2S | Derived from the chemical structure. |
| Molecular Weight | 231.70 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Pale yellow to brown solid or oil | Nitroaromatic compounds are often colored.[3] The thioether linkage may result in a viscous oil or low-melting-point solid. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, Ether, Acetone). | The hydrophobic benzene ring and isopropyl group dominate, making it poorly soluble in aqueous media.[6] |
| Boiling Point | > 250 °C (Predicted) | Higher than 1-chloro-3-nitrobenzene (236 °C) due to the increased molecular weight and size of the thioether group.[3] |
| Melting Point | 50 - 80 °C (Predicted) | Highly dependent on crystal packing. The bulky isopropyl group may disrupt efficient packing, leading to a moderate melting point. |
Proposed Synthesis Pathway: A Mechanistic Approach
The synthesis of this target molecule can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. The starting material of choice would be 1,2-dichloro-3-nitrobenzene, as the chlorine at the 2-position is highly activated towards substitution by the adjacent electron-withdrawing nitro group.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for the target molecule.
Detailed Experimental Protocol
Objective: To synthesize 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene via SNAr.
Materials:
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1,2-Dichloro-3-nitrobenzene
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Propan-2-thiol (Isopropyl mercaptan)
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Potassium Carbonate (K2CO3), anhydrous
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Dimethylformamide (DMF), anhydrous
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Diethyl ether
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1,2-dichloro-3-nitrobenzene (1.0 eq).
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Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (2.0 eq). The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate.
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Nucleophile Addition: Carefully add propan-2-thiol (1.2 eq) dropwise to the stirring mixture. Causality: A slight excess of the thiol ensures the complete consumption of the limiting starting material.
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Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to be complete within 4-12 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether.
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Washing: Combine the organic extracts and wash with water, followed by brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure target molecule.
Reactivity and Electronic Effects
The reactivity of the benzene ring is dictated by the directing effects of the substituents.
Caption: Electronic effects of substituents on the aromatic ring.
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Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards EAS due to the powerful electron-withdrawing nitro and chloro groups. Any further substitution would be directed by the interplay of all three groups, likely leading to a complex mixture of products.
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Nucleophilic Aromatic Substitution (SNAr): The remaining chlorine at the 1-position is not as activated as the one that was substituted, but it could potentially be replaced by a strong nucleophile under harsh conditions.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl2/HCl, H2/Pd-C). This transformation opens up a vast array of subsequent chemical modifications, making the molecule a potentially versatile intermediate for building more complex structures, such as those used in pharmaceuticals.[7]
Proposed Characterization Workflow
For a novel compound, a full suite of analytical techniques is required for structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) appearing as complex multiplets. - A septet for the methine proton (-CH-) of the isopropyl group. - A doublet for the methyl protons (-CH₃) of the isopropyl group. |
| ¹³C NMR | - Six distinct signals for the aromatic carbons. - Signals for the methine and methyl carbons of the isopropyl group. |
| Mass Spectrometry (MS) | - A molecular ion peak (M+) at m/z 231. - A characteristic M+2 peak with ~1/3 the intensity of the M+ peak, confirming the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | - Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (~1530 and ~1350 cm⁻¹). - C-Cl stretching vibrations (~700-800 cm⁻¹). - C-S stretching vibrations (~600-700 cm⁻¹). |
| Elemental Analysis | The experimentally determined percentages of C, H, N, S, and Cl should match the calculated theoretical values. |
Safety and Handling
While no specific safety data exists for this compound, precautions should be based on analogous structures like chloronitrobenzenes.[3][6][8][9]
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Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[6][9] Nitroaromatic compounds can cause methemoglobinemia.[3]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] All manipulations should be performed in a certified chemical fume hood.
-
Handling: Avoid creating dust or aerosols. Keep away from heat and open flames.[3]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[8]
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment as related compounds are toxic to aquatic life.[3][8][9]
Potential Applications
Substituted nitroaromatics are crucial intermediates in various fields:
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Pharmaceuticals: The structure could serve as a scaffold for developing new therapeutic agents. For instance, the nitro group can be reduced to an amine, which is a common functional group in many drugs.[1] Some complex nitrovinylbenzene derivatives have been investigated as proteasome inhibitors for cancer therapy.[7]
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Agrochemicals: Many pesticides and herbicides are based on substituted nitroaromatic cores.[1]
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Materials Science: Such molecules can be used as building blocks for dyes, polymers, and other functional materials.
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- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 1-Chloro-3-nitrobenzene.
- CPAchem Ltd. (2026, January 30). Safety data sheet - 1-Chloro-3-nitrobenzene [CAS:121-73-3] (SB29).
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- AccuStandard. CAS No. 121-73-3 - 1-Chloro-3-nitrobenzene.
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- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 1-Chloro-3-nitrobenzene.
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- MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- PrepChem.com. Synthesis of 3-chloro-nitro-benzene.
- ResearchGate. (PDF) 1-Chloro-2-methyl-3-nitrobenzene.
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